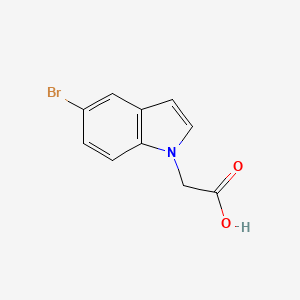

(5-bromo-1H-indol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-bromo-1H-indol-1-yl)acetic acid” is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . This compound plays a crucial role in cell biology and has various biological applications .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, the crystal structure of a Hepatitis C Virus NS3 Helicase Inhibitor Co-complex with Fragment 1, which includes “this compound”, has been determined using X-ray diffraction .Chemical Reactions Analysis

Indole derivatives, including “this compound”, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 254.080 Da . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Activity

(5-bromo-1H-indol-1-yl)acetic acid and its derivatives have shown potential in antimicrobial activities. For instance, the study by (Mageed, El- Ezabi, & Khaled, 2021) describes the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, which demonstrated high antibacterial activity against various bacterial and fungal strains. Additionally, (Sondhi, Jain, Rani, & Kumar, 2007) explored derivatives of indole-2-carboxylic acid, including 5-bromo nicotinic acid, for their anti-inflammatory and analgesic activities.

Synthesis and Chemical Transformations

In the field of organic synthesis, the transformation and application of this compound are of interest. (Sanchez & Parcell, 1990) investigated the reactions of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines, leading to α-substituted indole-3-acetic acids. Similarly, (Segraves & Crews, 2005) studied brominated tryptophan derivatives from Thorectandra sp., yielding compounds including (6-bromo-1H-indol-3-yl)acetic acid methyl ester.

Biological Activities and Applications

Various studies highlight the biological activities and potential applications of this compound derivatives. For example, (Rubab et al., 2017) focused on the synthesis and evaluation of indole-based compounds for their antibacterial and anti-enzymatic potentials. Additionally, (Ilić et al., 2005) introduced derivatives of indole-3-acetic acid for use in biochemical tags and molecular probes.

Propiedades

IUPAC Name |

2-(5-bromoindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSTBFKTGJQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644642.png)

![2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2644644.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2644645.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2644646.png)

![(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol](/img/structure/B2644650.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)